molecular formula C21H20BrN7O B15008479 6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B15008479
M. Wt: 466.3 g/mol
InChI Key: PANTYBATTUVYPZ-UHFFFAOYSA-N
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Description

6-(4-BENZYLPIPERAZIN-1-YL)-N-(4-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzylpiperazine moiety, a bromophenyl group, and an oxadiazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BENZYLPIPERAZIN-1-YL)-N-(4-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Oxadiazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the oxadiazolopyrazine ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using brominated aromatic compounds and suitable catalysts.

    Attachment of the Benzylpiperazine Moiety: The final step involves the coupling of the benzylpiperazine moiety to the oxadiazolopyrazine core, typically through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-BENZYLPIPERAZIN-1-YL)-N-(4-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and materials.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with various biomolecules.

    Medicine: Research has indicated potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound’s unique chemical properties make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-BENZYLPIPERAZIN-1-YL)-N-(4-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **6-(4-Toluidino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazone
  • Furazano[3,4-b]pyrazine derivatives

Uniqueness

Compared to similar compounds, 6-(4-BENZYLPIPERAZIN-1-YL)-N-(4-BROMOPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20BrN7O

Molecular Weight

466.3 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C21H20BrN7O/c22-16-6-8-17(9-7-16)23-20-21(25-19-18(24-20)26-30-27-19)29-12-10-28(11-13-29)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,24,26)

InChI Key

PANTYBATTUVYPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NON=C4N=C3NC5=CC=C(C=C5)Br

Origin of Product

United States

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